molecular formula C12H9BrFNO2S B5599015 (4-Bromophenyl)[(2-fluorophenyl)sulfonyl]amine

(4-Bromophenyl)[(2-fluorophenyl)sulfonyl]amine

Cat. No.: B5599015
M. Wt: 330.17 g/mol
InChI Key: JCUDAZLHIJGDBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromophenyl)[(2-fluorophenyl)sulfonyl]amine is an organic compound that features both bromine and fluorine atoms attached to a sulfonyl amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)[(2-fluorophenyl)sulfonyl]amine typically involves the reaction of 4-bromophenylamine with 2-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, automated systems for adding reagents, and more efficient methods for purifying the final product, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)[(2-fluorophenyl)sulfonyl]amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H₂O₂) or reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted phenylsulfonylamines.

    Oxidation and Reduction: Products include sulfoxides and sulfones.

    Coupling Reactions: Products include biaryl compounds with extended conjugation.

Scientific Research Applications

(4-Bromophenyl)[(2-fluorophenyl)sulfonyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism by which (4-Bromophenyl)[(2-fluorophenyl)sulfonyl]amine exerts its effects depends on its specific application:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Protein-Ligand Interactions: It can interact with proteins through hydrogen bonding, van der Waals forces, and hydrophobic interactions, affecting protein function and stability.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromophenyl)sulfonylamine: Lacks the fluorine atom, which may affect its reactivity and applications.

    (2-Fluorophenyl)sulfonylamine:

    (4-Bromophenyl)[(2-chlorophenyl)sulfonyl]amine: Contains a chlorine atom instead of fluorine, which may alter its electronic properties and reactivity.

Uniqueness

(4-Bromophenyl)[(2-fluorophenyl)sulfonyl]amine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and potential applications. The combination of these halogens with the sulfonyl amine group provides a versatile scaffold for the development of new compounds with diverse functionalities.

Properties

IUPAC Name

N-(4-bromophenyl)-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO2S/c13-9-5-7-10(8-6-9)15-18(16,17)12-4-2-1-3-11(12)14/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUDAZLHIJGDBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.